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6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

Fragment-Based Drug Discovery Crystallographic Fragment Screening Endothiapepsin

Fragment-based screening often wastes months on unvalidated hits. This compound eliminates that risk: it is a crystallographically confirmed endothiapepsin ligand with a 1.05 Å co-crystal structure (PDB: 5RCE). - Directly enables structure-guided fragment growth; bypasses 3-6 months of hit identification. - Clean, halogen-free scaffold with defined binding pose for reliable SAR development. - Validated positive control for crystallographic fragment library benchmarking.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B7788587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NCC2=CN=CC=C2
InChIInChI=1S/C11H13N5/c1-8-5-10(16-11(12)15-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)
InChIKeyDSSCXCDTPABWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.3 [ug/mL] (The mean of the results at pH 7.4)

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine: Validated Fragment Hit for Aspartic Proteases


6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine (CAS: 284673-76-3) is a pyrimidine-2,4-diamine derivative that has been experimentally validated as a ligand for the aspartic protease endothiapepsin. Its binding has been confirmed through X-ray crystallography at a high resolution of 1.05 Å, as part of the F2X-Entry fragment screening library [1]. This places the compound within a select group of crystallographically validated fragment hits, distinguishing it from the vast majority of uncharacterized or computationally predicted analogs in chemical catalogs.

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine Analog Substitution Risk


Direct substitution of this compound with a close analog, such as the 6-chloro or an unsubstituted variant, poses a significant experimental risk. The 6-methyl group is not a passive spectator; it critically influences the ligand's electron density, basicity, and steric profile within the binding pocket. The validated binding mode of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine to endothiapepsin was achieved through a specific, optimized interaction network [1]. An analog with even a minor structural change is likely to exhibit a different binding pose, altered binding kinetics, or complete inactivity, undermining any downstream Structure-Activity Relationship (SAR) study and leading to wasted resources.

Evidence for Differentiated Selection of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine


Crystallographic Validation vs. Unvalidated Analogs

This compound has achieved 'hit' status through a rigorous X-ray crystallography-based fragment screen against endothiapepsin. In the validation of the F2X-Entry library, the screen yielded a 30% hit rate against this target, and 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine (fragment ID H05a) was among the confirmed binders, with its structure solved at 1.05 Å resolution [1]. In contrast, close analogs like 6-chloro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine lack this published, atomic-level validation, leaving their binding status unconfirmed.

Fragment-Based Drug Discovery Crystallographic Fragment Screening Endothiapepsin

Ultra-High Resolution Structural Data vs. Typical Structures

The endothiapepsin-6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine complex structure was determined at an ultra-high resolution of 1.05 Å [1]. This is significantly higher than the typical 1.5–2.5 Å resolution for fragment-soaked structures. For comparison, an early fragment screen against the same target yielded structures at 1.11–1.66 Å resolution, as described by Köster et al. (2011) [2]. The 1.05 Å data provides superior definition of the ligand's binding pose, water network, and protein-ligand interactions.

Ultra-High Resolution Crystallography Structure-Based Drug Design Fragment Elaboration

Unique Binding Site Interaction Network

The binding interaction of the target compound provides a specific, tractable vector for chemical elaboration that is not necessarily replicated by analogs. The pyridin-3-ylmethyl moiety extends toward a subpocket, while the 2-amino and 4-amino groups form a conserved hydrogen-bond network with the catalytic aspartates [1]. A comparison can be drawn with a structurally related diaryl pyrimidine-2,4-diamine series from Patent US7713987B2, which shows that even minor changes to the N4-substituent drastically alter kinase selectivity profiles [2]. By analogy, the 3-pyridylmethyl substitution in the target compound is likely a key determinant of its specific binding to endothiapepsin, offering a unique starting point distinct from libraries of generic 2,4-diaminopyrimidines.

Binding Mode Analysis Ligand Efficiency Enzyme Inhibition

F2X-Entry Validated Fragment Library

The compound is a member of the F2X-Entry library, a 96-compound sub-selection of the larger F2X-Universal library. This library was designed for high 3D-pharmacophore diversity and validated to produce a 30% hit rate against endothiapepsin, dramatically outperforming typical fragment library hit rates of 2-10% [1]. This is a substantial improvement over older, less diverse libraries like the one described by Köster et al. (2011), which achieved a hit rate of approximately 20% on the same target [2]. The compound's inclusion in this elite library serves as an additional quality filter, implying favorable physiochemical properties and synthetic tractability.

F2X-Entry Library Fragment Library Quality Screen Reproducibility

Halogen-Free Advantage over 6-Chloro Analog

From a medicinal chemistry perspective, the 6-methyl substituent in the target compound offers a distinct advantage over the 6-chloro analog. The absence of a halogen provides a metabolically more stable and synthetically more versatile starting point. While direct biological comparison data is unavailable, the choice of a methyl group over a chlorine atom at the 6-position represents a deliberate design feature. The chlorine analog is known to interact with cyclin-dependent kinases (CDKs), suggesting a different, potentially promiscuous target profile . Starting an FBDD campaign with the 6-methyl derivative may therefore provide a cleaner slate for developing a selective inhibitor.

Halogen-Free Fragment Medicinal Chemistry Lead Optimization

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine Application Scenarios


Fragment-to-Lead for Aspartic Proteases

This compound serves as an ideal starting fragment for a fragment-based lead discovery campaign targeting endothiapepsin or homologous aspartic proteases (e.g., renin, BACE-1, HIV-1 protease). The availability of an ultra-high resolution (1.05 Å) co-crystal structure [1] provides immediate, actionable vectors for structure-guided fragment growth, bypassing the need for initial hit identification and soaking experiments, which can take 3-6 months.

Endothiapepsin Chemical Probe Development

Researchers studying fungal biology or using endothiapepsin as a model system for aspartic protease catalysis can use this compound to develop a selective chemical probe. The crystallographically confirmed binding mode offers a rational path to optimize potency and selectivity, starting from a clean, halogen-free scaffold, to create a tool compound for investigating the enzyme's function in vitro or in vivo.

Structure-Based Design Validation Set

The compound's structure (PDB: 5RCE) at 1.05 Å, part of the publicly vetted F2X-Entry library [1], makes it an excellent case study for computational chemistry groups. It can be used as a high-quality training set for validating new docking algorithms, scoring functions, or machine learning models for binding affinity prediction, given the high certainty of its binding pose.

Fragment Library Screening Positive Control

An industrial screening group can use this compound as a positive control when assembling or validating a new fragment library for crystallographic screening. Knowing its expected hit rate (30% for the F2X-Entry library) and binding mode allows for a standardized benchmarking of new library compositions or screening methodologies against a proven standard.

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